2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrrolidine ring, a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel derivatives by modifying the structural framework of benzenesulfonamides, aiming to evaluate their potential across multiple bioactivities. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives to assess their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain compounds exhibited promising bioactivities without causing significant tissue damage, highlighting their potential therapeutic applications (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
Benzenesulfonamides and their derivatives have been evaluated for their antimicrobial and antifungal properties. Iqbal et al. (2006) synthesized benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety and reported their in vitro screening for antimicrobial and anti-HIV activities. The study revealed that some synthesized compounds possess significant antimicrobial activities, offering insights into structure-activity relationships (Iqbal et al., 2006).
Photodynamic Therapy and Anticancer Applications
The application of benzenesulfonamide derivatives in photodynamic therapy (PDT) and anticancer treatments has been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields suitable for PDT applications. These derivatives exhibit potential as Type II photosensitizers for cancer treatment, emphasizing their significant therapeutic value (Pişkin et al., 2020).
Synthetic Applications and Chemical Properties
The synthetic versatility of benzenesulfonamides is highlighted in their use as intermediates in organic synthesis. Familoni (2002) discussed the potential of benzenesulfonamide as a Directed Metalation Group (DMG), showcasing its applications in heterocyclic synthesis and other chemical transformations. This work illuminates the chemical properties and reactivity of sulfonamides, contributing to the development of novel synthetic methodologies (Familoni, 2002).
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-9-15(2)20(16(3)10-14)26(24,25)21-12-17-11-19(23)22(13-17)18-7-5-4-6-8-18/h4-10,17,21H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVSNQFGEHHBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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